4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Grignard reaction, where thiophene-2-ylmagnesium bromide reacts with an appropriate electrophile.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-ethyl-2,3-dioxopiperazine-1-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-(5-hydroxy-3-(phenyl)pentyl)-2,3-dioxopiperazine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
4-ethyl-N-(5-hydroxy-3-(furan-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic substituents.
Properties
IUPAC Name |
4-ethyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-2-18-8-9-19(15(22)14(18)21)16(23)17-7-5-12(6-10-20)13-4-3-11-24-13/h3-4,11-12,20H,2,5-10H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALJHXPZPCWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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